Diethyl N-benzylimidocarbonate
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Overview
Description
Diethyl N-benzylimidocarbonate is an organic compound with the molecular formula C12H17NO2. It is a derivative of imidocarbonate, where the nitrogen atom is bonded to a benzyl group and the oxygen atoms are bonded to ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl N-benzylimidocarbonate can be synthesized through several methods. One common approach involves the reaction of benzylamine with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal oxides or zeolites can be employed to facilitate the reaction. The use of high-pressure reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-benzylimidocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine.
Scientific Research Applications
Diethyl N-benzylimidocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl N-benzylimidocarbonate involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the ethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl carbonate: A simpler ester with similar reactivity but lacking the benzyl group.
Benzyl carbamate: Contains a benzyl group but differs in the ester functionality.
Ethyl benzyl ether: Similar in structure but with an ether linkage instead of an imidocarbonate group.
Uniqueness
Diethyl N-benzylimidocarbonate is unique due to its combination of an imidocarbonate core with benzyl and ethyl groups. This structure imparts distinct reactivity and interaction profiles, making it valuable in various chemical and biological applications.
Properties
CAS No. |
6263-03-2 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-benzyl-1,1-diethoxymethanimine |
InChI |
InChI=1S/C12H17NO2/c1-3-14-12(15-4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
QSRFFNPQGDHQLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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